N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
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Description
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide is a useful research compound. Its molecular formula is C22H17N3O4S and its molecular weight is 419.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in these diseases’ pathogenesis.
Mode of Action
The exact mode of action of this compound is currently unknown. A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may bind to its target with high affinity, leading to inhibition or modulation of the target’s function.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it may interfere with the life cycle of the leishmania and plasmodium parasites, respectively .
Result of Action
Given its potential antileishmanial and antimalarial activities, it may lead to the death or inhibition of the leishmania and plasmodium parasites, respectively .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-13-6-8-15(9-7-13)25-20(17-11-30(28)12-18(17)24-25)23-21(26)16-10-14-4-2-3-5-19(14)29-22(16)27/h2-10H,11-12H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZFDWJXOXYCHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.